Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate
Description
Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate is a benzoate ester derivative featuring a trifluoromethanesulfonylamino (-NHSO₂CF₃) substituent at the 2-position and a methyl group at the 5-position of the aromatic ring.
Its molecular formula is C₁₀H₁₀F₃NO₄S, with a molecular weight of 297.25 g/mol.
Properties
CAS No. |
125665-64-7 |
|---|---|
Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
methyl 5-methyl-2-(trifluoromethylsulfonylamino)benzoate |
InChI |
InChI=1S/C10H10F3NO4S/c1-6-3-4-8(7(5-6)9(15)18-2)14-19(16,17)10(11,12)13/h3-5,14H,1-2H3 |
InChI Key |
FADQFDDHKGKQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate
General Synthetic Strategy
The synthesis of this compound generally involves the functionalization of a methyl benzoate core with trifluoromethanesulfonyl (triflyl) amine groups. This typically requires:
- Introduction of the trifluoromethanesulfonyl amine group onto an aromatic ring.
- Esterification or use of methyl benzoate as starting material.
- Control of regioselectivity to place substituents at the 2- and 5-positions.
Due to the trifluoromethanesulfonyl group’s electron-withdrawing and steric properties, specialized reagents and conditions are necessary.
Specific Preparation Routes and Conditions
Sulfonamide Formation via Aminosulfinic Acid Sodium Salt
A closely related compound, methyl 2-methoxy-5-sulfamoylbenzoate, has been prepared by reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in tetrahydrofuran (THF) solvent, catalyzed by cuprous bromide at 45–60 °C for 10–14 hours under reflux. The reaction proceeds with high yield (~95%) and purity (>99% by HPLC), followed by decolorization with activated carbon and filtration to remove by-products such as sodium chloride.
Table 1: Reaction Conditions for Sulfonamide Formation
| Parameter | Value |
|---|---|
| Starting material | 2-methoxy-5-chlorobenzoic acid methyl ester (0.25 mol) |
| Reagent | Sodium amino sulfinate (1.05–1.2 equiv) |
| Catalyst | Cuprous bromide (0.02–0.025 mol) |
| Solvent | Tetrahydrofuran (300 g) |
| Temperature | 45–60 °C |
| Reaction time | 10–14 hours |
| Work-up | Activated carbon decoloration, filtration, vacuum drying at 60 °C |
| Yield | 95–96% |
| Purity (HPLC) | >99.5% |
This method is environmentally friendly, avoids multiple waste streams, and is suitable for industrial scale-up.
Trifluoromethanesulfonylation via Amination and Sulfonylation
Though direct literature on this compound is limited, analogs involving trifluoromethylated benzoates have been synthesized via palladium-catalyzed cross-coupling reactions. For example, methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate was synthesized from methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate using methylboronic acid, cesium fluoride, and bis(diphenylphosphinoferrocene)palladium(II) chloride catalyst in 1,4-dioxane at 80 °C for 3 hours, yielding 92% of the product after chromatographic purification.
This suggests that palladium-catalyzed cross-coupling is a viable approach for introducing trifluoromethyl or trifluoromethanesulfonyl groups onto aromatic amines or esters.
Esterification and Sulfonylation Routes
Another related synthesis involves preparing 2-methoxyl-5-aminosulfonylbenzoic acid methyl ester starting from methyl salicylate via:
- Etherification with dimethyl sulfate in toluene under reflux.
- Sulfonation with chlorosulfonic acid at 40–50 °C.
- Chlorination with thionyl chloride.
- Amination to form sulfonamide.
This multi-step process yields the sulfonamide ester intermediate with good purity and yield, suitable as a precursor to trifluoromethanesulfonyl analogs.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Aminosulfinic acid substitution | 2-methoxy-5-chlorobenzoate methyl ester, sodium amino sulfinate, CuBr | THF, 45–60 °C, 10–14 h reflux | 95–96 | High purity, environmentally friendly, scalable |
| Pd-catalyzed cross-coupling | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, methylboronic acid, Pd catalyst | 1,4-dioxane, 80 °C, 3 h | 92 | Efficient for trifluoromethyl introduction |
| Multi-step reduction/nitration | 2-trifluoromethyl benzaldehyde, thionyl chloride, nitric acid, catalyst | Various, multi-step | High | Industrially feasible, complex steps |
| Esterification and sulfonylation | Methyl salicylate, dimethyl sulfate, chlorosulfonic acid, thionyl chloride | Reflux, 40–50 °C | Good | Multi-step, common reagents |
Summary of Research Findings
- The preparation of this compound is best approached via multi-step synthesis involving halogenated methyl benzoates, sulfonylation, and amination.
- Copper-catalyzed substitution of chlorobenzoate esters with sodium amino sulfinate is an effective method for introducing sulfonamide groups with high yield and purity.
- Palladium-catalyzed cross-coupling reactions enable the introduction of trifluoromethyl groups on aromatic amines, which can be adapted for trifluoromethanesulfonyl derivatives.
- Multi-step reductions, chlorinations, nitrations, and hydrogenations are established for related trifluoromethylated aromatic amines, providing a robust synthetic framework.
- Environmental considerations favor methods avoiding ozone-depleting reagents and employing mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide moiety can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs include sulfonylurea herbicides, halogenated benzoates, and heterocyclic derivatives. A comparative analysis is summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethanesulfonyl vs. Methylsulfonyl Groups: The triflyl group (-SO₂CF₃) in the target compound is more electron-withdrawing than the methylsulfonyl (-SO₂CH₃) group in its brominated analog.
Substituent Effects at the 5-Position: The methyl group in the target compound increases lipophilicity compared to the bromo substituent in its analog, which may improve membrane permeability and bioavailability.
Heterocyclic vs. Benzoate Systems : Sulfonylurea herbicides (e.g., triflusulfuron methyl ester) incorporate triazine rings linked via urea groups, enabling ALS enzyme inhibition . The target compound lacks this triazine motif, suggesting a distinct mechanism of action.
Biological Activity
Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate is a synthetic organic compound notable for its unique trifluoromethylsulfonylamino group attached to a methyl-substituted benzoate. This compound has garnered attention in biological research due to its potential applications in drug discovery and development, particularly in targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.25 g/mol. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity, which is critical for membrane penetration and interaction with biological targets.
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
- Enzyme Modulation : The sulfonamide moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Preliminary studies have suggested that compounds containing trifluoromethyl groups can exhibit antitumor properties. For instance, similar compounds have shown effective inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. These compounds often target the epidermal growth factor receptor (EGFR), which plays a significant role in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been explored for its potential antimicrobial activities. Trifluoromethylated compounds are known to enhance the efficacy of certain antibiotics by increasing their binding affinity to bacterial targets .
Case Studies
- Antitumor Research : A study focused on the synthesis of 5-trifluoromethylpyrimidine derivatives demonstrated significant antitumor activity against A549 cells with IC50 values as low as 0.35 μM. This suggests that similar modifications in the structure of this compound could yield potent antitumor agents .
- Enzyme Inhibition : Research has indicated that trifluoromethyl groups can enhance the potency of inhibitors targeting enzymes involved in cancer progression, such as EGFR, by improving their binding interactions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-chloro-2-[(trifluoromethanesulfonyl)amino]benzoate | Chlorine instead of methyl | Moderate antitumor activity |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | Amino group at different position | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is synthesized via a two-step process: (1) introduction of the trifluoromethanesulfonyl (triflyl) group to 5-methylanthranilic acid derivatives using trifluoromethanesulfonic anhydride under anhydrous conditions, and (2) esterification with methanol. Critical parameters include maintaining an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the triflyl group, stoichiometric control of the sulfonylation agent, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from analogous sulfonamide syntheses highlights the importance of low temperatures (0–5°C) during sulfonylation to suppress side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methyl groups (δ 2.3–2.5 ppm for aromatic methyl; δ 3.8–3.9 ppm for ester methyl). The triflyl group’s electronegativity deshields adjacent protons, causing downfield shifts .
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in structurally related compounds (e.g., Methyl 5-bromo-2-[methyl(methyl-sulfonyl)amino]benzoate), which confirmed the planarity of the sulfonamide moiety .
- IR spectroscopy : Confirm sulfonamide C=O stretch (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What are the recommended storage and handling practices to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the triflyl group. Avoid contact with moisture or strong bases, which may cleave the sulfonamide or ester bonds. Safety protocols from analogous sulfonamides recommend using nitrile gloves and fume hoods during handling due to potential respiratory irritation .
Q. How can researchers optimize the esterification and sulfonylation steps to minimize byproduct formation?
- Methodological Answer :
- Esterification : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation. Catalyze with H2SO4 (0.1 equiv.) at reflux.
- Sulfonylation : Employ pyridine as a base to scavenge HCl generated during triflyl chloride reactions. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonyl group in nucleophilic substitution or cross-coupling reactions involving this compound?
- Methodological Answer : The triflyl group’s strong electron-withdrawing nature activates the sulfonamide nitrogen toward nucleophilic attack. In Pd-catalyzed cross-coupling, the triflyl group acts as a directing group, stabilizing transition states via resonance. Compare with methylsulfonyl analogs (e.g., ) to assess leaving-group efficiency. Kinetic studies using 19F NMR can track triflate dissociation rates .
Q. How can computational chemistry (e.g., DFT calculations) aid in predicting the electronic properties and potential reaction pathways of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals, identifying nucleophilic/electrophilic sites. Compare with crystallographic data (e.g., bond lengths in ) to validate electron density distributions. Use NBO analysis to quantify hyperconjugation effects from the triflyl group .
Q. What experimental strategies can resolve discrepancies in biological activity data when comparing this compound to structurally related sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl → halogen at position 5) and test in standardized bioassays (e.g., herbicidal activity via Arabidopsis thaliana inhibition).
- Metabolite Profiling : Use LC-HRMS to identify hydrolytic products (e.g., free carboxylic acid from ester cleavage) that may contribute to divergent bioactivity vs. pesticidal sulfonylureas () .
Q. What advanced analytical methods (e.g., LC-MS/MS, in situ NMR) are suitable for identifying degradation products under hydrolytic or oxidative stress conditions?
- Methodological Answer :
- Hydrolytic Degradation : Incubate the compound in pH-buffered solutions (pH 2–12) at 40°C for 48h. Analyze via LC-MS/MS (ESI− mode) to detect triflate anions (m/z 149) and benzoic acid derivatives.
- Oxidative Stress : Expose to H2O2/UV and monitor via in situ 19F NMR to track triflyl group stability. Compare degradation pathways with thermal gravimetric analysis (TGA) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
